- Synthesis, biological evaluation and molecular modeling studies of novel carbazole-benzylpiperazine hybrids as acetylcholinesterase and butyrylcholinesterase inhibitors, Journal of Molecular Structure, 2023, 1272,
Cas no 91345-62-9 (1-(4-Bromobenzyl)piperazine)
1-(4-Bromobenzyl)piperazine structure
Product Name:1-(4-Bromobenzyl)piperazine
CAS 번호:91345-62-9
MF:C11H15BrN2
메가와트:255.154201745987
MDL:MFCD02177416
CID:799635
PubChem ID:876494
Update Time:2025-06-09
1-(4-Bromobenzyl)piperazine 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(4-Bromobenzyl)piperazine
- Piperazine,1-[(4-bromophenyl)methyl]-
- 1-[(4-Bromophenyl)methyl]piperazine (ACI)
- Piperazine, 1-(p-bromobenzyl)- (7CI)
- 1-(p-Bromobenzyl)piperazine
- CBMicro_035222
- 1-[(4-bromophenyl)methyl]piperazine
- AB00099613-01
- CCG-18344
- AKOS000161547
- 1-(4-Bromobenzyl)piperazine, 97%
- SCHEMBL725147
- MAHWBNAOEVAPJF-UHFFFAOYSA-N
- EN300-110900
- STK386660
- EU-0007961
- BIM-0035466.P001
- AS-44266
- 5862-39-5
- DB-017276
- AK-968/13149943
- 91345-62-9
- DTXSID20919807
- Z281777088
- Cambridge id 5862395
- 1-(4-bromo-benzyl)-piperazine
- MFCD02177416
- Oprea1_363412
- A10367
-
- MDL: MFCD02177416
- 인치: 1S/C11H15BrN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
- InChIKey: MAHWBNAOEVAPJF-UHFFFAOYSA-N
- 미소: BrC1C=CC(CN2CCNCC2)=CC=1
계산된 속성
- 정밀분자량: 254.04200
- 동위원소 질량: 254.04186g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 2
- 복잡도: 161
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.8
- 토폴로지 분자 극성 표면적: 15.3Ų
실험적 성질
- 밀도: 1.356
- 융해점: 56-62 °C (lit.)
- 비등점: 112-116 °C/0.3 mmHg(lit.)
- PSA: 15.27000
- LogP: 2.12100
1-(4-Bromobenzyl)piperazine 보안 정보
-
기호:
- 신호어:Danger
- 피해 선언: H302-H314
- 경고성 성명: P280-P305+P351+P338-P310
- 위험물 운송번호:UN 3259 8/PG 3
- WGK 독일:2
- 위험 범주 코드: 22-34
- 보안 지침: S26; S36/37/39; S45; S36
- 포카표 F사이즈:10-34
-
위험물 표지:
- 위험 등급:8
- 위험 용어:R22; R34; R36/37/38
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Bromobenzyl)piperazine 세관 데이터
- 세관 번호:2933599090
- 세관 데이터:
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2933599090개요:
2933599090. 피라진 링을 가진 다른 화합물 (기타 피라진 링을 가진 화합물 포함). 부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2933599090. 구조에는 피리딘 링(수소화 여부와 상관없이)이나 피라진 링의 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
1-(4-Bromobenzyl)piperazine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | B817160-5mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817160-10mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B817160-50mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650234-1G |
1-(4-Bromobenzyl)piperazine |
91345-62-9 | 97% | 1G |
590.73 | 2021-05-17 | |
| Chemenu | CM112855-5g |
1-(4-bromobenzyl)piperazine |
91345-62-9 | 95% | 5g |
$228 | 2021-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-100mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 100mg |
¥338.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-250mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 250mg |
¥446.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-500mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 500mg |
¥720.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-1g |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 1g |
¥914.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-2.5g |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 2.5g |
¥1944.00 | 2024-04-25 |
1-(4-Bromobenzyl)piperazine 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 65 °C
참조
합성 방법 2
반응 조건
1.1 Solvents: Ethanol ; 8 h, reflux
참조
- Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors, Archiv der Pharmazie (Weinheim, 2017, 350(3-4),
합성 방법 3
반응 조건
1.1 Solvents: Dichloromethane ; rt; 4 h, rt
참조
- Terazosin analogs targeting Pgk1 as neuroprotective agents: design, synthesis, and evaluation, Frontiers in Chemistry (Lausanne, 2022, 10,
합성 방법 4
반응 조건
1.1 Solvents: Ethanol ; reflux
참조
- Synthesis, characterization and antimicrobial activity of 4-substituted-benzylpiperazinyl methanone derivatives, International Journal of Pharmaceutical Sciences and Nanotechnology, 2017, 10(2), 3684-3687
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, reflux
참조
- Design, synthesis and neuroprotective activities of novel cinnamide derivatives containing benzylpiperazine moiety, Medicinal Chemistry Research, 2018, 27(5), 1366-1373
합성 방법 6
반응 조건
1.1 Solvents: Tetrahydrofuran ; 2.5 h, reflux
참조
- Parallel Synthesis and Biological Evaluation of 837 Analogues of Procaspase-Activating Compound 1 (PAC-1), ACS Combinatorial Science, 2012, 14(1), 44-50
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ; 80 min, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ; 80 min, rt
참조
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands, European Journal of Medicinal Chemistry, 2013, 64, 488-497
합성 방법 8
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane
참조
- Synthesis, crystal structure and biological evaluation of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, Journal of Structural Chemistry, 2021, 62(3), 481-490
합성 방법 9
반응 조건
1.1 Solvents: Toluene ; 2 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
참조
- Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents, Australian Journal of Chemistry, 2002, 55(9), 565-576
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
참조
- The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities, Journal of Chemical Research, 2022, 46(6),
합성 방법 11
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; pH 12, 78 °C
참조
- Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176
합성 방법 12
반응 조건
1.1 Solvents: Tetrahydrofuran
참조
- Synthesis and Pharmacological Evaluation of 2,4-Dinitroaryldithiocarbamate Derivatives as Novel Monoacylglycerol Lipase Inhibitors, Journal of Medicinal Chemistry, 2012, 55(12), 5774-5783
1-(4-Bromobenzyl)piperazine Raw materials
1-(4-Bromobenzyl)piperazine Preparation Products
1-(4-Bromobenzyl)piperazine 관련 문헌
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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